2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-trifluoromethyl-benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid
- 2-Cyano-3-(5-(2-trifluoromethyl-phenyl)-furan-2-yl)-acrylic acid
Uniqueness
2-[2-(Trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile is unique due to the presence of both cyano and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H4F3N3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C12H4F3N3/c13-12(14,15)11-4-2-1-3-9(11)10(7-18)8(5-16)6-17/h1-4H |
InChI Key |
UKABNLRSZQOYDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)C#N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)C#N)C(F)(F)F |
Origin of Product |
United States |
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